
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a hydroxyl group, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the nitration of naphthalene to form 5-nitro-2-naphthalenecarboxylic acid. This intermediate is then reduced to 5-amino-2-naphthalenecarboxylic acid. The hydroxylation of this compound yields 5-amino-4-hydroxy-2-naphthalenecarboxylic acid. Finally, esterification with ethanol produces the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various pathways in the body.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,15H,2,14H2,1H3 |
Clave InChI |
RAEHIQMXXISWHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
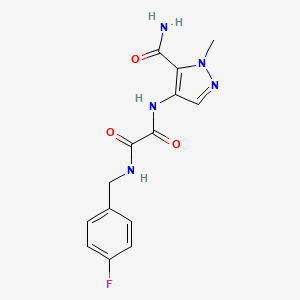
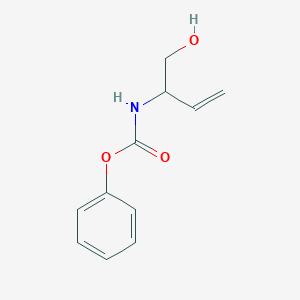
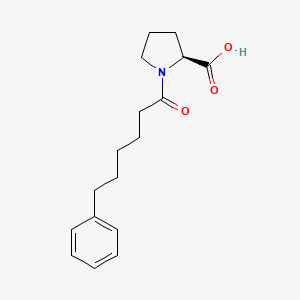

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)

![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
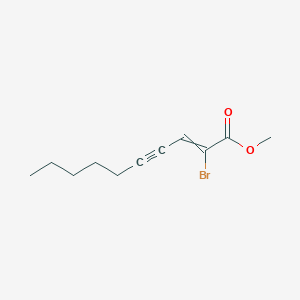
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
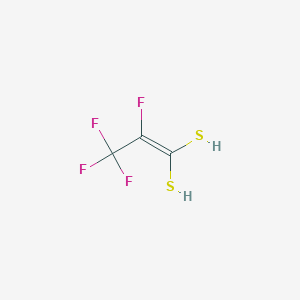
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
